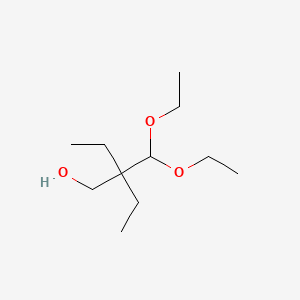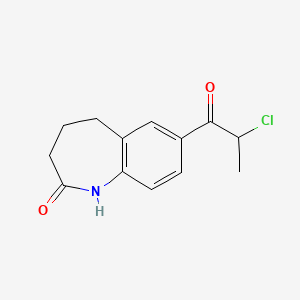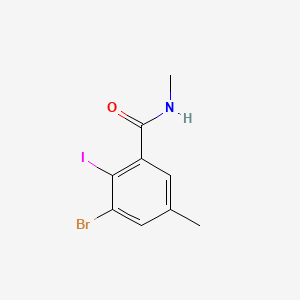
5-Methoxy-7-benzofuranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-7-benzofuranamine is a compound belonging to the benzofuran class of chemicals. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Methoxy-7-benzofuranamine can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
5-Methoxy-7-benzofuranamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cuprous bromide, amino-sulfinic acid sodium, and palladium catalysts . Major products formed from these reactions include benzofuran derivatives with different substituents, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Methoxy-7-benzofuranamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-Methoxy-7-benzofuranamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis . It also exhibits anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways . The presence of the methoxy group at the 5-position enhances its biological activity by increasing its binding affinity to target proteins .
Comparison with Similar Compounds
5-Methoxy-7-benzofuranamine can be compared to other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which contributes to its distinct biological activities . The comparison highlights the importance of structural modifications in enhancing the pharmacological properties of benzofuran compounds.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-methoxy-1-benzofuran-7-amine |
InChI |
InChI=1S/C9H9NO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,10H2,1H3 |
InChI Key |
KJTHWOJKZBKJDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
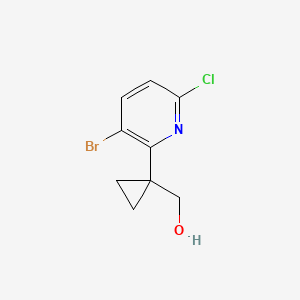
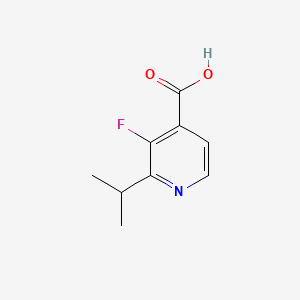
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
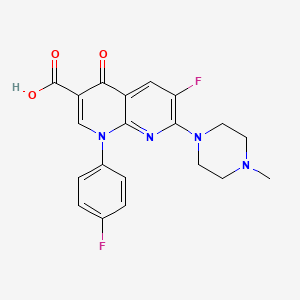
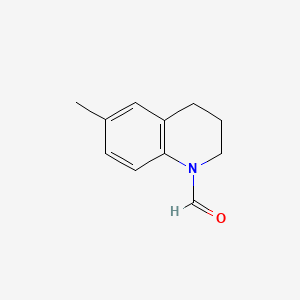
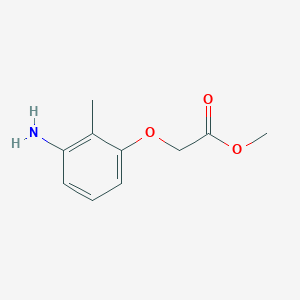
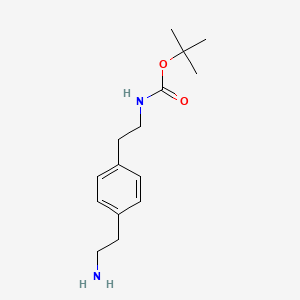
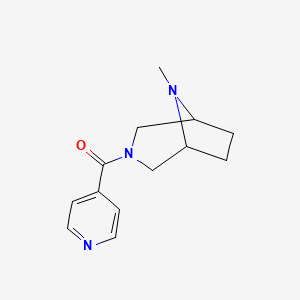
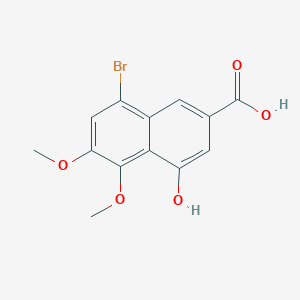
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
